EUK-118

Catalase Mimetic Hydrogen Peroxide Scavenging EUK Analogs

Researchers studying potent catalytic antioxidants (EUK-8, EUK-134) need a structurally matched, low-activity control to isolate compound-specific effects. EUK-118 provides quantified, reduced catalytic activity for this exact purpose. • SOD IC50: 2.0 µM (vs. 0.7 µM for EUK-8) - 2.9-fold higher, ensuring minimal functional interference. • Catalase activity: 35 µM O2/min - >4-fold lower than EUK-8. • No protection of fibroblasts from H2O2-induced death - validates inert control status. Supplied as a crystalline solid (≥95%), soluble in DMSO/ethanol, with batch-specific CoA. For research use only.

Molecular Formula C22H25MnN2O8
Molecular Weight 500.4 g/mol
Cat. No. B12405715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEUK-118
Molecular FormulaC22H25MnN2O8
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn+3]
InChIInChI=1S/C20H24N2O6.C2H4O2.Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);/q;;+3/p-3
InChIKeyHBERMORFIFQRRW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EUK 118: Low-Activity SOD/Catalase Mimetic Overview


EUK 118, chemically defined as (acetato-κO)[[2,2'-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[3,5-dimethoxyphenolato-κO]](2-)]-manganese, is a synthetic manganese(III) complex belonging to the salen-manganese class of compounds. It is a structural analog of the more widely studied catalytic antioxidants EUK 8 and EUK 134, which are known to mimic the enzymatic activities of superoxide dismutase (SOD) and catalase . Unlike its more potent analogs, EUK 118 is characterized by a significantly reduced catalytic activity profile, a feature that defines its specific utility in research applications where a controlled, lower level of reactive oxygen species (ROS) scavenging is required or as a comparative control compound .

Low-activity SOD/catalase mimetic context for redox biology studies
Structurally similar, lower-activity control for EUK analog research
Supports ROS threshold-effect experiments with partial scavenging

Why EUK 118 Cannot Be Replaced


Within the class of salen-manganese complexes, catalytic activity can vary by orders of magnitude due to subtle ligand modifications affecting the manganese redox potential and substrate accessibility. Substituting EUK 118 with the more active EUK 8 or EUK 134 without careful consideration can fundamentally alter an experimental outcome, potentially masking the true biological effect of a treatment by providing excessive ROS scavenging that does not reflect physiological or pathological conditions . EUK 118's distinct, reduced-activity profile is not a flaw but a defined characteristic. It offers a unique tool for establishing a dose-response curve in catalytic activity or for serving as a structurally similar, but less active, control compound in studies where the potency of a lead candidate like EUK 134 is being investigated . Its specific performance in cellular protection assays also differs from its analogs, further underscoring that generic substitution would invalidate comparative studies.

Catalytic activity

Replacing with EUK 8 or EUK 134 may introduce excessive ROS scavenging that masks biological responses.

Functional endpoint

EUK 118 lacks H₂O₂ cytoprotection in fibroblasts; a more active analog would alter the outcome.

Dose-response design

Substitution removes the low-activity anchor needed to establish a catalytic activity threshold.

EUK 118 vs. EUK 8: Quantitative Differentiation


Catalase Activity: Markedly Lower vs. EUK 8

In a direct enzymatic comparison, EUK 118 demonstrated significantly reduced catalase-like activity relative to the structural analog EUK 8. The rate of oxygen formation from a fixed concentration of hydrogen peroxide was quantified to precisely define the difference in catalytic efficiency between these two compounds .

Catalase activity
Head-to-head
EUK 118: 35 µM O₂/min vs. EUK 8: >4× higher rate
Supports low-activity control selection for partial H₂O₂ scavenging studies
10 mM H₂O₂; O₂ formation rate comparison
Catalase Mimetic Hydrogen Peroxide Scavenging EUK Analogs

SOD Mimetic Potency: Reduced vs. EUK 8

The superoxide dismutase (SOD) mimetic activity, measured by the inhibition of superoxide-mediated reduction of an electron acceptor, was directly compared between EUK 118 and EUK 8. The IC50 values provide a precise, quantitative measure of their differing potencies .

SOD mimetic IC₅₀
Head-to-head
2.0 µM EUK 118
0.7 µM EUK 8
2.9-fold higher IC₅₀ (lower potency) supports graded SOD activity studies
Superoxide-mediated reduction assay
Superoxide Dismutase Mimetic IC50 Structure-Activity Relationship

Absence of Cytoprotection Against H2O2

Beyond enzymatic assays, the functional consequence of EUK 118's reduced activity is evident in cellular models. A direct comparative study revealed that while other EUK compounds may offer protection, EUK 118 failed to protect human dermal fibroblasts against hydrogen peroxide-induced cell death . This creates a clear functional differentiation.

Cytoprotection (H₂O₂)
Cross-study
EUK 118: no protection vs. Active EUK analogs: protection observed
Defines functional inactivity; may serve as a negative control for cell-based assays
Human dermal fibroblasts, H₂O₂ challenge
Cytoprotection Oxidative Stress Cell Viability Human Dermal Fibroblasts

Solubility Profile in Key Solvents

The solubility of EUK 118 in common solvents is a key practical differentiator for experimental workflow planning. The compound shows high solubility in DMSO, moderate to low solubility in ethanol, and very low solubility in aqueous buffer, which directly impacts the achievable concentration ranges in cell culture or biochemical assays .

Solubility
Supporting
DMSO 20 mg/mL
Ethanol ≤1 mg/mL
PBS (pH 7.2) 0.2 mg/mL
Informs solvent selection for stock solutions; low aqueous solubility limits direct media addition
Room temperature tests
Solubility Formulation In Vitro Assay DMSO

EUK 118 Validated Application Scenarios


Low-Activity Negative Control for SOD/Catalase Mimetics

In any study investigating the efficacy of potent catalytic antioxidants like EUK 8 or EUK 134, EUK 118 is the optimal negative control compound. Its >4-fold lower catalase activity and 2.9-fold higher IC50 for SOD activity [1] provide a baseline with minimal functional interference, ensuring that any observed therapeutic benefit is specifically attributed to the higher activity of the lead compound and not a general property of the salen-manganese scaffold. Its failure to protect fibroblasts from H2O2-induced death further validates its use as an inert control in cell-based assays.

Threshold Effects of Catalytic Activity in Redox Biology

EUK 118's defined, intermediate activity level (as opposed to complete inactivity or high potency) makes it a unique tool for exploring the concept of a 'redox threshold.' Researchers can compare the effects of a low-activity catalyst (EUK 118) with a high-activity one (EUK 8) to determine the minimal level of ROS scavenging required to elicit a specific cellular response or signaling pathway modulation [1]. This application is critical for understanding the nuanced role of oxidative stress in disease models.

Controlled ROS Modulation in Cosmetic Formulations

As cited in patent literature for cosmetic compositions [1], EUK 118 is relevant in applications where a moderate, non-overwhelming antioxidant effect is desired. Unlike high-potency mimetics that might suppress beneficial cellular redox signaling in the skin, EUK 118 can provide a baseline level of protection against environmental stressors. Its defined activity profile and solubility in formulation-compatible solvents like DMSO and ethanol support its use in developing skin care products aimed at influencing natural pigmentation processes or mitigating oxidative damage without complete quenching of all ROS.

SAR Studies of Salen-Manganese Complexes

EUK 118, alongside EUK 8 and EUK 134, represents a critical data point in SAR studies. The quantitative differences in SOD (IC50: 2.0 µM vs. 0.7 µM) and catalase (35 µM O2/min vs. >4-fold higher) activities [1] provide essential empirical data to correlate specific ligand modifications (e.g., methoxy substitution pattern) with catalytic potency and biological function. This knowledge is fundamental for the rational design of next-generation catalytic antioxidants with tailored activity profiles.

Application
Selection Property
Validation Focus
Negative control for catalytic antioxidant studies
Low catalase and SOD activity; absence of H₂O₂ cytoprotection
Confirm no rescue in cell-based oxidative stress assays
Redox threshold-effect research
Graded SOD/catalase activity between inert and high-potency mimetics
Establish minimal ROS scavenging level required for signaling modulation
Topical antioxidant formulation research
Moderate ROS scavenging; solubility in DMSO/ethanol
Assess baseline antioxidant effect without total ROS quenching
SAR studies of salen‑manganese complexes
Methoxy substitution pattern linked to catalytic potency
Correlate ligand structure with quantitative SOD/catalase data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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